3-(4-Chlorophenyl)-5-methyl-1H-pyrazole

Lipophilicity ADME MedChem

Medicinal chemists designing CNS-penetrant pyrazole inhibitors often encounter inconsistent SAR when substituting analogs with differing halogen or methyl placement. 3-(4-Chlorophenyl)-5-methyl-1H-pyrazole (CAS 17629-27-5) resolves this by delivering a precisely defined 4-Cl-Ph / 5-Me scaffold with computed XLogP3 of 2.9 and TPSA of 28.7 Ų-physicochemical parameters that predict favorable passive permeability and brain exposure. • Regioselective electrophilic substitution at the unhindered C4 position enables efficient synthesis of 3,4,5-trisubstituted pyrazoles referenced in pharmaceutical patent literature. • The 4-chlorophenyl moiety engages in halogen bonding with protein backbone carbonyls-a feature fluorine cannot replicate-making this compound a validated control probe for quantifying halogen-bond contributions to ligand affinity. • Supplied as a well-characterized AldrichCPR-grade building block, suitable as an HPLC/LC-MS system suitability standard or impurity profiling starting material for pyrazole-containing APIs. Available from stock with rapid global dispatch to support uninterrupted research workflows.

Molecular Formula C10H9ClN2
Molecular Weight 192.64 g/mol
CAS No. 17629-27-5
Cat. No. B098312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-5-methyl-1H-pyrazole
CAS17629-27-5
Molecular FormulaC10H9ClN2
Molecular Weight192.64 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C10H9ClN2/c1-7-6-10(13-12-7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13)
InChIKeyUEOSSIMPKPNOEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Chlorophenyl)-5-methyl-1H-pyrazole Procurement Guide


3-(4-Chlorophenyl)-5-methyl-1H-pyrazole (CAS 17629‑27‑5) is a disubstituted 1H-pyrazole bearing a 4‑chlorophenyl group at the 3‑position and a methyl group at the 5‑position [1]. The compound has a molecular weight of 192.64 g·mol⁻¹, a computed octanol‑water partition coefficient (XLogP3) of 2.9, one hydrogen bond donor, one hydrogen bond acceptor, and a topological polar surface area of 28.7 Ų [1]. It is listed in major chemical catalogs as a research‑grade intermediate (e.g., AldrichCPR) and has been implicated in patent literature as a synthetic precursor for bioactive pyrazole derivatives [2].

Why Generic Substitution Fails for This Pyrazole


The simultaneous presence of a 4‑chlorophenyl substituent at C3 and a methyl group at C5 creates a distinct electronic and steric environment that cannot be replicated by simple halogen‑swapped or des‑methyl analogs [1]. The chlorine atom modulates lipophilicity and metabolic stability, while the methyl group influences both the conformational bias of the pyrazole ring and the compound's hydrogen‑bonding capacity . Even closely related analogs—such as 3‑(4‑fluorophenyl)‑5‑methyl‑1H‑pyrazole or 3‑(4‑chlorophenyl)‑1H‑pyrazole—differ in calculated logP, dipole moment, and hydrogen‑bond donor/acceptor counts, which can alter reaction selectivity in downstream syntheses and binding affinities in biological assays [1]. These differences are sufficient to cause divergent structure‑activity relationships (SAR) in medicinal chemistry campaigns, making direct substitution unreliable without re‑validation.

Quantitative Evidence vs. Closest Analogs


Lipophilicity Advantage vs. Non-Chlorinated Analog

The target compound exhibits a computed XLogP3 of 2.9, while 5‑methyl‑3‑phenyl‑1H‑pyrazole (CAS 30239‑43‑1) has an XLogP3 of 2.3 [1]. The +0.6 log unit difference indicates that the 4‑chlorophenyl group substantially increases lipophilicity, which can enhance membrane permeability but also may affect bioavailability and off‑target binding [1].

Lipophilicity ADME MedChem

Hydrogen Bond Acceptor Profile

3-(4-Chlorophenyl)-5-methyl-1H-pyrazole possesses a single hydrogen bond donor (the pyrazole N‑H) and one acceptor [1]. In contrast, 3‑(4‑chlorophenyl)‑1H‑pyrazole (CAS 38875‑55‑3), which lacks the C5 methyl group, has one donor and two acceptors due to the additional lone pair on the unsubstituted nitrogen [2]. This difference in hydrogen‑bonding capacity affects both solubility and the ability to form co‑crystals or engage in specific protein‑ligand interactions.

Hydrogen Bonding Solubility Crystal Engineering

Polar Surface Area and CNS Penetration Potential

The target compound has a topological polar surface area (TPSA) of 28.7 Ų, well below the 60 Ų threshold often associated with good blood‑brain barrier penetration [1]. In comparison, many 3‑(4‑chlorophenyl)‑4‑substituted pyrazole derivatives synthesized for antitubercular activity exhibit TPSA values > 40 Ų (e.g., ~41.8 Ų for the 4‑aminocarbonyl analog), which may limit CNS exposure [2].

Polar Surface Area CNS Penetration Drug Design

Conformational Rigidity and Binding Selectivity

The target compound has only one rotatable bond (between the pyrazole and the 4‑chlorophenyl ring) [1]. The 5‑methyl group adds minimal conformational flexibility. In contrast, 3‑(4‑chlorophenyl)‑5‑ethyl‑1H‑pyrazole introduces an additional rotatable bond, increasing the entropic penalty upon binding to a target protein [2]. This reduced flexibility can lead to higher binding affinity and improved selectivity in biological assays, as demonstrated in SAR studies of related pyrazole inhibitors [3].

Conformational Rigidity Selectivity Binding Entropy

Optimal Procurement Scenarios


CNS Drug Lead Optimization

When designing CNS‑penetrant pyrazole‑based inhibitors, the target compound's XLogP3 of 2.9 and TPSA of 28.7 Ų suggest favorable passive permeability and brain exposure [1]. Compared to non‑chlorinated or larger 4‑substituted analogs, this scaffold offers a balanced profile that can be fine‑tuned with additional substituents without exceeding physicochemical limits .

Regioselective Pyrazole Functionalization

The unique 3‑(4‑chlorophenyl)‑5‑methyl substitution pattern directs electrophilic aromatic substitution to the less hindered pyrazole C4 position, enabling efficient access to 3,4,5‑trisubstituted pyrazoles used in pharmaceutical patent literature [2]. This regioselectivity is not replicated by analogs lacking the C5 methyl group, where competing N‑alkylation can reduce yields.

Halogen Bonding Probe Development

The 4‑chlorophenyl moiety engages in halogen bonding with protein backbone carbonyls, a feature that fluorine does not replicate . This compound can serve as a control probe in structural biology studies aimed at quantifying the contribution of halogen bonds to ligand affinity, with the methyl group providing a convenient ¹H‑NMR handle for binding assays [1].

Analytical Reference Standard

As a commercially available, well‑characterized pyrazole scaffold (AldrichCPR) , this compound is suitable for use as a system suitability standard or as a starting material for impurity profiling in HPLC/LC‑MS methods for more complex pyrazole‑containing APIs.

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